N-(4-acetylphenyl)-4-(bromomethyl)benzamide
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Overview
Description
N-(4-acetylphenyl)-4-(bromomethyl)benzamide is an organic compound that features both an acetyl group and a bromomethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(bromomethyl)benzamide typically involves a multi-step process:
Acetylation: The starting material, 4-aminobenzamide, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylphenyl)benzamide.
Bromomethylation: The acetylated product is then subjected to bromomethylation using a bromomethylating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(bromomethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products such as N-(4-acetylphenyl)-4-(azidomethyl)benzamide or N-(4-acetylphenyl)-4-(thiocyanatomethyl)benzamide.
Oxidation: N-(4-carboxyphenyl)-4-(bromomethyl)benzamide.
Reduction: N-(4-(1-hydroxyethyl)phenyl)-4-(bromomethyl)benzamide.
Scientific Research Applications
N-(4-acetylphenyl)-4-(bromomethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(bromomethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-4-(chloromethyl)benzamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
N-(4-acetylphenyl)-4-(methyl)benzamide: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness
N-(4-acetylphenyl)-4-(bromomethyl)benzamide is unique due to the presence of both an acetyl group and a bromomethyl group, which allows for a diverse range of chemical reactions and applications. The bromomethyl group is particularly reactive, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(bromomethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-11(19)13-6-8-15(9-7-13)18-16(20)14-4-2-12(10-17)3-5-14/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFGKUJGWKVDMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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